(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide
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Overview
Description
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H35BrNO2P and a molecular weight of 528.46 g/mol . This compound is characterized by the presence of a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, and a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, or amines. The reactions are often carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers to capture the released by-products.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using a halide nucleophile would yield a halogenated product.
Deprotection Reactions: The major product is the free amine, which can be further functionalized for various applications.
Scientific Research Applications
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide involves its ability to cross cell membranes and accumulate in mitochondria due to the triphenylphosphonium group’s positive charge. This allows it to deliver attached molecules directly to the mitochondria, where they can exert their effects. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium chloride
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium iodide
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium acetate
Uniqueness
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide is unique due to its specific combination of the Boc-protected amino group and the triphenylphosphonium group. This combination allows for targeted delivery to mitochondria while protecting the amino group during synthesis. The bromide counterion also influences the compound’s solubility and reactivity compared to other similar compounds with different counterions .
Properties
Molecular Formula |
C28H35BrNO2P |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H34NO2P.BrH/c1-28(2,3)31-27(30)29-22-14-7-15-23-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)26-20-12-6-13-21-26;/h4-6,8-13,16-21H,7,14-15,22-23H2,1-3H3;1H |
InChI Key |
UUWKQCMQHIUMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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